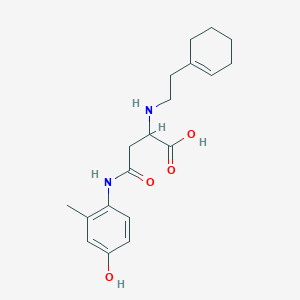![molecular formula C17H13ClN2O2 B2424251 N-[(2-Chlorphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamid CAS No. 149167-51-1](/img/structure/B2424251.png)
N-[(2-Chlorphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is a chemical compound with the molecular formula C17H17ClN2. It has an average mass of 285.791 Da and a monoisotopic mass of 285.115295 Da .
Molecular Structure Analysis
The molecular structure of “N-(2-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide” consists of a benzyl group substituted with a chlorine atom, an indole group, and an ethanamine group . The InChI string for this compound is InChI=1S/C17H17ClN2/c18-16-7-3-1-5-14 (16)11-19-10-9-13-12-20-17-8-4-2-6-15 (13)17/h1-8,12,19-20H,9-11H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide” include a molecular weight of 284.8 g/mol, an XLogP3 of 4.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, a rotatable bond count of 5, an exact mass of 284.1080262 g/mol, and a monoisotopic mass of 284.1080262 g/mol .Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Die Synthese und Bewertung der antioxidativen Aktivität sind entscheidende Aspekte der Arzneimittelforschung. Forscher haben neuartige N-(substituierte Phenyl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamid-Derivate durch Kondensation von 1H-Indolcarbaldehyd-Oxime mit 2-Chlor-acetamid-Derivaten hergestellt . Diese Verbindungen wurden mittels FT-IR, 1H-NMR, Massenspektroskopie und Elementaranalyse charakterisiert. Bemerkenswerterweise zeigten mehrere dieser Derivate eine signifikante antioxidative Aktivität, wie anhand des Ferric Reducing Antioxidant Power (FRAP) - und des 1,1-Diphenyl-2-pikrylhydrazyl (DPPH) -Verfahrens ermittelt. Die Verbindungen 3j, 3a und 3k zeigten eine bemerkenswerte Aktivität bei niedrigen Konzentrationen, was auf ihr Potenzial als Antioxidationsmittel hindeutet. Die Anbringung von Halogenen an der geeigneten Position im Phenylring trug zu ihrer verstärkten Aktivität bei.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways. The downstream effects would depend on the specific biological activity exerted by this compound.
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-7-3-1-5-11(14)9-20-17(22)16(21)13-10-19-15-8-4-2-6-12(13)15/h1-8,10,19H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOHXNRYFRSQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2424170.png)


![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2424174.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)
![[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2424176.png)
![2-[[1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2424179.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2424184.png)



